molecular formula C20H23N5O2 B12279522 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B12279522
M. Wt: 365.4 g/mol
InChI Key: UEQUCNGZBJKUBW-UHFFFAOYSA-N
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Description

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring a benzodiazole moiety, an azetidine ring, and a dihydropyridazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of appropriate amines with epoxides or aziridines under controlled conditions.

    Coupling Reactions: The benzodiazole and azetidine intermediates are coupled using carbodiimide-mediated coupling reactions to form the desired product.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole or azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate
  • BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid)

Uniqueness

6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one is unique due to its combination of a benzodiazole moiety, an azetidine ring, and a dihydropyridazinone structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

6-[3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carbonyl]-2-methylpyridazin-3-one

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)19-21-14-7-5-6-8-16(14)25(19)13-11-24(12-13)18(27)15-9-10-17(26)23(4)22-15/h5-10,13H,11-12H2,1-4H3

InChI Key

UEQUCNGZBJKUBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=NN(C(=O)C=C4)C

Origin of Product

United States

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